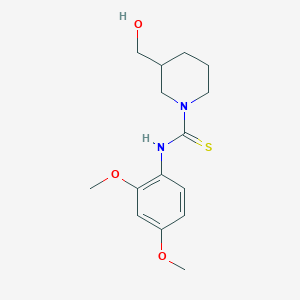
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide: is a chemical compound characterized by its unique structure, which includes a piperidine ring, a hydroxymethyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of 2,4-dimethoxybenzylamine with piperidine-3-carboxylic acid, followed by the introduction of a thioamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving sulfuric acid or nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
- N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide
- N-(2,5-dimethoxyphenyl)-4-methoxybenzamide
Uniqueness: N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H22N2O3S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2O3S/c1-19-12-5-6-13(14(8-12)20-2)16-15(21)17-7-3-4-11(9-17)10-18/h5-6,8,11,18H,3-4,7,9-10H2,1-2H3,(H,16,21) |
InChI Key |
CCVJYEBNLMJNEO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















